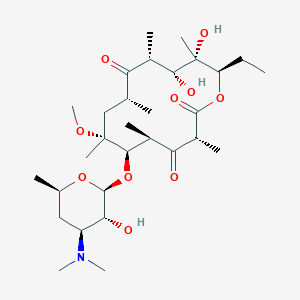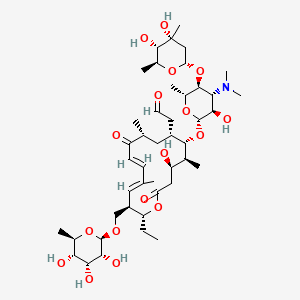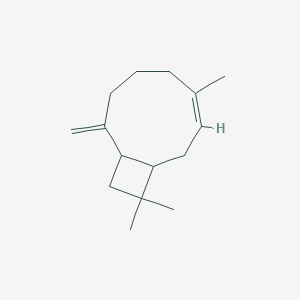
Humulen-(v1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Humulen-(V1) belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Humulen-(V1) is considered to be a practically insoluble (in water) and relatively neutral molecule. Humulen-(V1) has been primarily detected in saliva. Within the cell, humulen-(V1) is primarily located in the membrane (predicted from logP) and cytoplasm.
Humulen-(v1) is a hydrocarbon.
Scientific Research Applications
Anti-Inflammatory Properties
- α-Humulene and (-)-Trans-Caryophyllene : These compounds, derived from Cordia verbenacea's essential oil, show significant anti-inflammatory effects in experimental models. They effectively reduce edema and inhibit production of inflammatory markers like TNFα, IL-1β, PGE2, iNOS, and COX-2 (Fernandes et al., 2007).
Gastric Mucosal Protection
- α-Humulene's Role in Gastric Protection : This study highlights α-humulene's role in protecting against HCl/ethanol-induced acute gastritis. It modulates various factors, including ROS, MDA, PGE2, SOD, histamine, NF-κB, and mucosal protective factors like Muc5ac and Muc6 (Yeo et al., 2021).
Metabolic Engineering for Production
- α-Humulene Synthesis from Methanol : This study showcases the metabolic engineering of Methylobacterium extorquens for α-humulene production from methanol. Optimization techniques resulted in significantly increased α-humulene concentrations, highlighting a novel method for its production (Sonntag et al., 2015).
properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(3Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-3-ene |
InChI |
InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h8,13-14H,2,5-7,9-10H2,1,3-4H3/b11-8- |
InChI Key |
NSMRKFBAPAOVQL-FLIBITNWSA-N |
Isomeric SMILES |
C/C/1=C/CC2C(CC2(C)C)C(=C)CCC1 |
SMILES |
CC1=CCC2C(CC2(C)C)C(=C)CCC1 |
Canonical SMILES |
CC1=CCC2C(CC2(C)C)C(=C)CCC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] adamantane-1-carboxylate](/img/structure/B1240027.png)
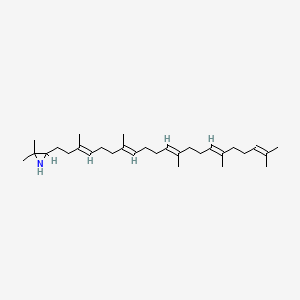
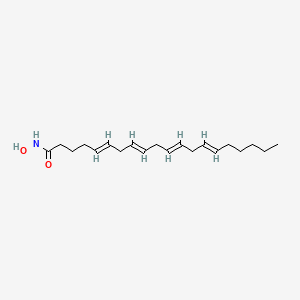

![[(2R)-4-[(2Z)-2-(6-Chloro-3-oxo-2-benzofuran-1-ylidene)ethoxy]-2-(3-methylbutanoyloxy)-4-oxobutyl]-trimethylazanium;bromide](/img/structure/B1240033.png)
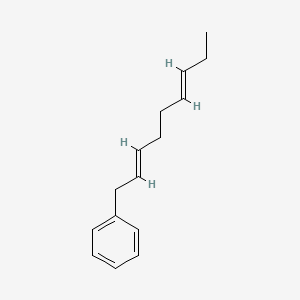
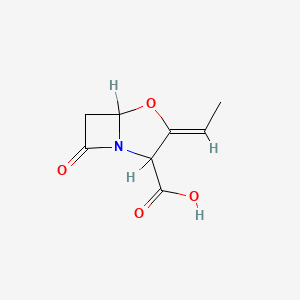

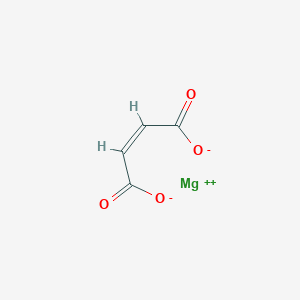
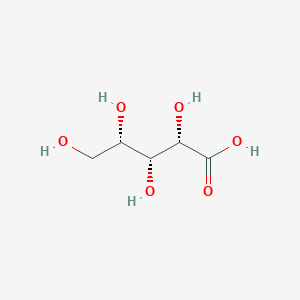
![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B1240046.png)
